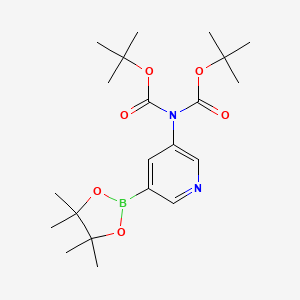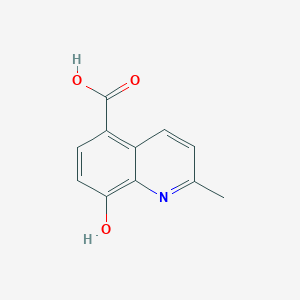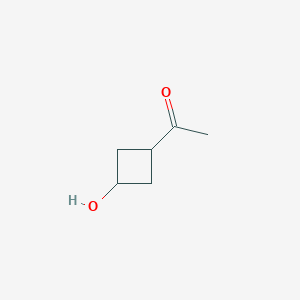![molecular formula C14H19NO4 B6333617 t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate CAS No. 1332885-81-0](/img/structure/B6333617.png)
t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of TBME or similar compounds often involves the use of protecting groups. For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized from commercially available 4-fluoro-2-methoxy-5-nitroaniline through three steps including acylation, nucleophilic substitution, and reduction .Molecular Structure Analysis
The molecular structure of t-butyl carbamate derivatives is characterized by the presence of the t-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature imparts steric bulk to the molecule, which can influence the reactivity and selectivity of the compound in chemical reactions.Chemical Reactions Analysis
Carbamates like TBME are useful protecting groups for amines. They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .Applications De Recherche Scientifique
Protecting Group in Organic Synthesis
TBME contains a carbamate group, which serves as a protecting group in organic synthesis. It can be selectively removed by acid and mild heating, allowing for controlled transformations of other functional groups. Researchers utilize TBME as a temporary shield during complex chemical reactions .
Mécanisme D'action
Target of Action
It is known that carbamate compounds often interact with enzymes or receptors in the body, altering their function .
Mode of Action
It is known that carbamates typically work by binding to their target and modifying its function . The presence of the methoxyphenyl group may influence the compound’s interaction with its target, potentially enhancing its binding affinity or altering its effect .
Biochemical Pathways
Carbamates, in general, can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is predicted to have high gi absorption and is a cyp1a2 and cyp2c19 inhibitor . These properties could impact the compound’s bioavailability and its overall effect in the body .
Result of Action
Based on the general properties of carbamates, it can be inferred that the compound may alter the function of its target, leading to changes at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . .
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-11(16)10-7-5-6-8-12(10)18-4/h5-8H,9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUHESSRMSJJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

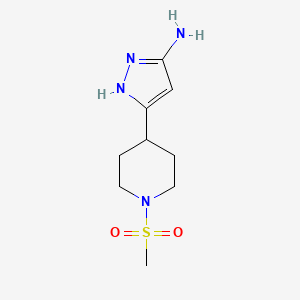
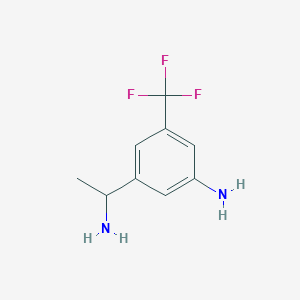
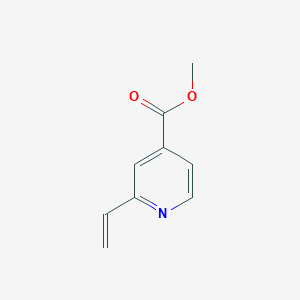
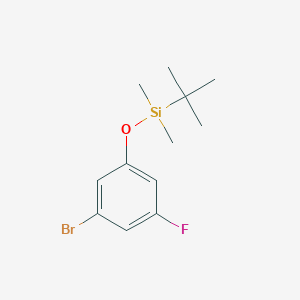


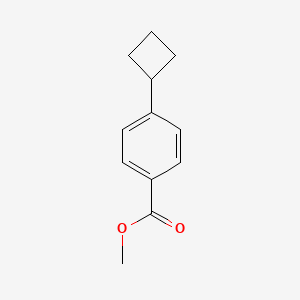
![tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6333586.png)
![3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B6333602.png)
